molecular formula C25H19FN2OS B2643513 4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 895640-06-9

4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2643513
CAS No.: 895640-06-9
M. Wt: 414.5
InChI Key: GAPLHFVORVBDAM-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a useful research compound. Its molecular formula is C25H19FN2OS and its molecular weight is 414.5. The purity is usually 95%.
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Biological Activity

The compound 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a member of the chromenopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.

Synthesis

The synthesis of chromenopyrimidine derivatives typically involves the condensation of various aromatic and heterocyclic moieties. For instance, a common synthetic route includes the reaction of 4-hydroxy-6-methylpyran-2-one with substituted benzaldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. This method has been shown to yield high purity products suitable for biological evaluation .

Antimicrobial Properties

Chromenopyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study demonstrated that modifications to the chromene structure can enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as halogens, has been linked to improved activity .

CompoundAntibacterial ActivityNotable Pathogens
This compoundModerateStaphylococcus aureus, Bacillus cereus
Other ChromenopyrimidinesVariableEscherichia coli, Pseudomonas aeruginosa

Anticancer Activity

Research indicates that chromenopyrimidine compounds possess anticancer properties, with cytotoxic effects observed in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown promising results against breast cancer and leukemia cell lines .

Antioxidant Activity

The antioxidant potential of chromenopyrimidine derivatives has also been evaluated. Compounds have demonstrated effective scavenging activity against DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .

Case Studies

  • Antibacterial Evaluation : A series of synthesized chromenopyrimidine derivatives were tested against Staphylococcus aureus. Results indicated that specific substitutions significantly enhanced antibacterial efficacy compared to non-substituted analogs .
  • Anticancer Screening : In vitro studies on breast cancer cell lines revealed that certain chromenopyrimidines induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents .

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPLHFVORVBDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.